molecular formula C11H10BrFN2 B8176312 4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole

4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole

Cat. No.: B8176312
M. Wt: 269.11 g/mol
InChI Key: UBUPSWFBRDGDHF-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a 4-fluorophenethyl group attached to the nitrogen atom of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenethyl bromide and 4-bromo-1H-pyrazole.

    Reaction Conditions: The reaction between 4-fluorophenethyl bromide and 4-bromo-1H-pyrazole is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are typically used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Its structure suggests it may have applications in drug design and development.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

4-Bromo-1-(4-fluorophenethyl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-Bromo-1H-pyrazole: Lacks the 4-fluorophenethyl group, making it less complex and potentially less versatile in certain applications.

    1-(4-Fluorophenethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and the types of reactions it can undergo.

    4-Fluorophenethyl bromide: While it contains the 4-fluorophenethyl group, it lacks the pyrazole ring, making it a simpler molecule.

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-[2-(4-fluorophenyl)ethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN2/c12-10-7-14-15(8-10)6-5-9-1-3-11(13)4-2-9/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUPSWFBRDGDHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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